![molecular formula C22H27FN2O4S B2995266 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide CAS No. 451504-04-4](/img/structure/B2995266.png)
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide, also known as DBeQ, is a synthetic compound that has gained significant attention in the field of biomedical research. DBeQ is a potent inhibitor of the ATPase activity of the 26S proteasome, which plays a crucial role in the degradation of intracellular proteins.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis Techniques
Environmental Occurrence and Analysis of Ether-PFAS : Fluoroalkylether compounds, akin to sulfonamide derivatives, have been identified in environmental and biomonitoring samples. Advanced monitoring and analytical techniques, including high-resolution mass spectrometry, have been pivotal in identifying and understanding the environmental fate and effects of these compounds compared to legacy per- and polyfluoroalkyl substances (PFAS) like PFOA and PFOS. These studies highlight the importance of developing sensitive and selective methods for detecting sulfonamide-related compounds in environmental matrices (Munoz et al., 2019).
Drug Development and Pharmacological Studies
Sulfonamide Inhibitors : Sulfonamide compounds, which share structural motifs with the query compound, are significant in developing bacteriostatic antibiotics and a variety of other pharmacological agents. Their roles extend into therapies for bacterial infections, as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in cancer treatment, showcasing the chemical versatility and therapeutic potential of sulfonamide-based compounds (Gulcin & Taslimi, 2018).
Novel Synthesis and Pharmaceutical Impurities : Research into novel synthesis methods of sulfonamide derivatives and their role as impurities in pharmaceuticals sheds light on the intricate chemistry involved in producing and purifying drugs containing sulfonamide structures. Such studies not only improve drug efficacy but also minimize potential side effects by understanding the formation and impact of impurities in drug synthesis processes (Saini et al., 2019).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-4-29-19-8-6-18(7-9-19)24-22(26)17-5-10-20(23)21(12-17)30(27,28)25-13-15(2)11-16(3)14-25/h5-10,12,15-16H,4,11,13-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCTTVLDWJLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CC(CC(C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.